(5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For example, the reaction of an isopropyl-substituted hydrazide with a carboxylic acid derivative under acidic or basic conditions can yield the oxadiazole ring.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative and an appropriate coupling partner.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination of an aldehyde or ketone precursor with an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, potentially leading to the formation of reduced heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic or nucleophilic reagents, such as halogens, alkylating agents, and nucleophiles, are used under appropriate conditions.
Major Products
Oxidation: Imines, nitriles
Reduction: Reduced heterocycles
Substitution: Functionalized derivatives with various substituents
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, facilitating various transformations.
Biology
Medicinal Chemistry: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes and interactions.
Medicine
Drug Development: The compound may be investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may be explored for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine: Similar structure with a methyl group instead of an isopropyl group.
(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine: Similar structure with an ethyl group instead of an isopropyl group.
(5-Phenyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine: Similar structure with a phenyl group instead of an isopropyl group.
Uniqueness
(5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties. The isopropyl group can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C11H14N4O/c1-7(2)11-14-10(15-16-11)9(12)8-4-3-5-13-6-8/h3-7,9H,12H2,1-2H3 |
InChI Key |
ZXGROSVAMMXKBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NO1)C(C2=CN=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.